Cas no 1396786-79-0 (N-(1H-1,3-benzodiazol-2-yl)methyl-2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)aminoacetamide)

N-(1H-1,3-benzodiazol-2-yl)methyl-2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)aminoacetamide 化学的及び物理的性質
名前と識別子
-
- N-(1H-1,3-benzodiazol-2-yl)methyl-2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)aminoacetamide
- N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
- VU0537844-1
- F6225-0521
- N-(1H-benzimidazol-2-ylmethyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide
- N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide
- 1396786-79-0
- AKOS024540168
-
- インチ: 1S/C18H16FN5OS/c1-24(18-23-17-11(19)5-4-8-14(17)26-18)10-16(25)20-9-15-21-12-6-2-3-7-13(12)22-15/h2-8H,9-10H2,1H3,(H,20,25)(H,21,22)
- InChIKey: REVFPSAGMRLDLC-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=C(C=2N=C1N(C)CC(NCC1=NC2C=CC=CC=2N1)=O)F
計算された属性
- せいみつぶんしりょう: 369.10595949g/mol
- どういたいしつりょう: 369.10595949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 512
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
N-(1H-1,3-benzodiazol-2-yl)methyl-2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)aminoacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6225-0521-20mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide |
1396786-79-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6225-0521-25mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide |
1396786-79-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6225-0521-75mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide |
1396786-79-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6225-0521-1mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide |
1396786-79-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6225-0521-5μmol |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide |
1396786-79-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6225-0521-30mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide |
1396786-79-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6225-0521-2mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide |
1396786-79-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6225-0521-10μmol |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide |
1396786-79-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6225-0521-5mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide |
1396786-79-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6225-0521-2μmol |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide |
1396786-79-0 | 2μmol |
$57.0 | 2023-09-09 |
N-(1H-1,3-benzodiazol-2-yl)methyl-2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)aminoacetamide 関連文献
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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N-(1H-1,3-benzodiazol-2-yl)methyl-2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)aminoacetamideに関する追加情報
Introduction to N-(1H-1,3-benzodiazol-2-yl)methyl-2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)aminoacetamide (CAS No. 1396786-79-0)
N-(1H-1,3-benzodiazol-2-yl)methyl-2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)aminoacetamide, also known by its CAS number 1396786-79-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzodiazole and a benzothiazole moiety, along with a fluoro-substituted aromatic ring and an aminoacetamide functional group. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of N-(1H-1,3-benzodiazol-2-yl)methyl-2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)aminoacetamide can be represented as follows: C18H16FN3S. The presence of the fluoro substituent on the benzothiazole ring is particularly noteworthy, as it can influence the compound's pharmacokinetic properties and binding affinity to specific biological targets. The aminoacetamide group, on the other hand, is known to enhance the solubility and bioavailability of the molecule.
Recent studies have explored the potential therapeutic applications of N-(1H-1,3-benzodiazol-2-yl)methyl-2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)aminoacetamide. One notable area of research is its activity as a modulator of GABA receptors. GABA (gamma-Aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and compounds that can modulate GABA receptors have been investigated for their potential in treating neurological disorders such as anxiety, epilepsy, and sleep disorders.
In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that N-(1H-1,3-benzodiazol-2-yl)methyl-2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)aminoacetamide exhibits potent GABA receptor modulating activity. The compound was found to enhance GABAergic transmission by allosterically modulating GABAA receptors. This mechanism of action suggests that it could be a valuable lead compound for developing novel anxiolytic and anticonvulsant drugs.
Beyond its potential as a GABA receptor modulator, N-(1H-1,3-benzodiazol-2-yl)methyl-2-(4-fluoro-1,3-benzothiazol-2-y-l)(methyl)aminoacetamide has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and autoimmune conditions. Preliminary studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that it may have therapeutic potential in managing inflammatory conditions.
The pharmacokinetic properties of N-(1H-1,3-benzodiazol-2-y-l)methyl-2-(4-fluoro--benzothiazol--y-l)(methyl)aminoacetamide have also been studied to assess its suitability for clinical applications. Research has indicated that the compound has favorable oral bioavailability and a reasonable half-life in vivo. These characteristics are crucial for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
In addition to its therapeutic potential, N-(1H--benzodiazol--y-l)methyl--(fluoro--benzothia-zol--y-l)(methyl)aminoacetamide has been evaluated for its safety profile. Preclinical toxicity studies have shown that it exhibits low toxicity at therapeutic doses. However, further research is needed to fully understand its long-term safety and any potential side effects.
The synthesis of N-(1H--benzodiazol--y-l)methyl--(fluoro--benzothia-zol--y-l)(methyl)aminoacetamide involves several steps and requires careful optimization to achieve high yields and purity. One common synthetic route involves the condensation of 4-fluorobenzothiazole with an appropriate amine derivative followed by further functional group modifications. Advances in synthetic chemistry have led to more efficient methods for producing this compound on a larger scale, which is essential for clinical trials and eventual commercialization.
In conclusion, N-(1H--benzodiazol--y-l)methyl--(fluoro--benzothia-zol--y-l)(methyl)aminoacetamide (CAS No. 1396786--) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical utility.
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